![molecular formula C10H17N3O3 B2967048 tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 1864016-50-1](/img/structure/B2967048.png)
tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate” would depend on its exact molecular structure and the conditions under which the reactions take place . Without specific information on this compound, it’s difficult to provide a detailed analysis of its chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate” would depend on its exact molecular structure . These could include properties such as molecular weight, boiling point, melting point, solubility, and reactivity .Scientific Research Applications
Polymer Synthesis
This compound is utilized in the anionic polymerization of aziridines to form polysulfonyllaziridines. The presence of the tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen activates it for anionic-ring-opening polymerizations (AROP), allowing the synthesis of low-molecular-weight poly(BOC-aziridine) chains. Post-polymerization deprotection using trifluoroacetic acid (TFA) can produce linear polyethyleneimine, which has applications in gene transfection, metal chelation, and CO2 capture .
Antimicrobial Activity
The compound’s derivatives have been studied for their antibacterial and antifungal activities. They have been screened against various microorganisms, including Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa .
Drug Synthesis Intermediates
Derivatives of tert-butyl 2-[4-(2-hydroxyethyl)triazol-1-yl]acetate serve as intermediates in the synthesis of a wide range of organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds exhibit a spectrum of biological activities, such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Anti-inflammatory Applications
The compound has shown potential in anti-inflammatory activity, particularly in the expression of cyclooxygenase-2 (Cox2) and TNF-α genes upon stimulation with Porphyomonas gingivalis (Pg) fimbriae .
Chiral Selective Synthesis
In the field of chiral chemistry, the compound is used for the ketoreductase-assisted synthesis of chiral selective products. This application is crucial for producing enantiomerically pure substances, which are important in the pharmaceutical industry .
Targeted Protein Degradation
A derivative of this compound, tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate, is used as a semi-flexible linker in PROTAC development. PROTACs are molecules designed for targeted protein degradation, a novel approach in drug development that involves the selective destruction of disease-causing proteins .
Mechanism of Action
The mechanism of action of “tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate” would depend on its intended use or application. For example, if it’s used in biological or medical applications, its mechanism of action would likely involve interactions with biological molecules or systems .
Safety and Hazards
The safety and hazards associated with “tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate” would depend on its exact molecular structure and properties . It’s important to handle all chemicals with appropriate safety precautions, and to consult Material Safety Data Sheets (MSDS) or other safety resources for specific information .
Future Directions
The future directions for research on “tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate” would depend on its potential applications. For example, if it has potential uses in medicine, future research could focus on understanding its biological effects, optimizing its synthesis, and conducting clinical trials .
properties
IUPAC Name |
tert-butyl 2-[4-(2-hydroxyethyl)triazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3/c1-10(2,3)16-9(15)7-13-6-8(4-5-14)11-12-13/h6,14H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKHTMBSAGQLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(N=N1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

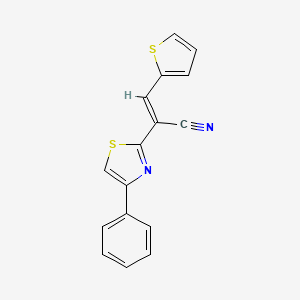
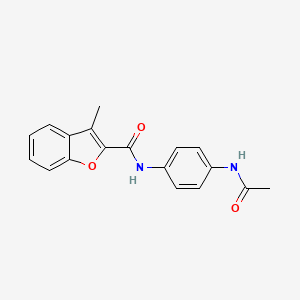
![2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide](/img/structure/B2966968.png)
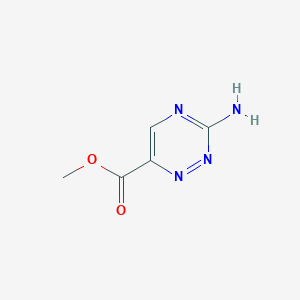
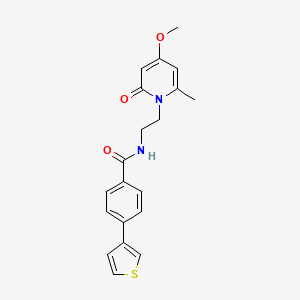
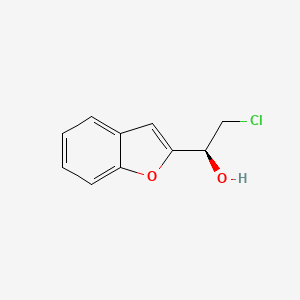
![2-Chloro-N-[(2-cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl)methyl]propanamide](/img/structure/B2966975.png)

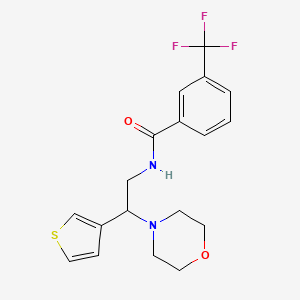
![4-Tert-butyl-1-oxaspiro[2.4]heptane](/img/structure/B2966983.png)
![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorobenzenesulfonyl)urea](/img/structure/B2966984.png)
![5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2966985.png)

